Edoxaban tosylate monohydrate

Catalog No.
S548875
CAS No.
1229194-11-9
M.F
C31H40ClN7O8S2
M. Wt
738.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edoxaban tosylate monohydrate

CAS Number

1229194-11-9

Product Name

Edoxaban tosylate monohydrate

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate

Molecular Formula

C31H40ClN7O8S2

Molecular Weight

738.3 g/mol

InChI

InChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1

InChI Key

PSMMNJNZVZZNOI-SJILXJHISA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

Synonyms

DU-176, DU-176b, edoxaban, edoxaban tosylate, N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7- tetrahydro(1,3)thiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)oxamide, N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)ethanediamide p-toluenesulfonate monohydrate, Savaysa

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O

Edoxaban tosylate monohydrate, also known as edoxaban, is a medication belonging to the class of non-vitamin K antagonist oral anticoagulants (NOACs). It is primarily used for the prevention and treatment of venous thromboembolism (VTE), which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). .

Mechanism of action:

Edoxaban works by selectively inhibiting Factor Xa, a key enzyme in the blood clotting cascade. This inhibition prevents the formation of blood clots by blocking the conversion of prothrombin to thrombin, ultimately reducing the risk of VTE events.

Clinical trials for established indications:

Edoxaban has been extensively studied in various clinical trials, demonstrating its efficacy and safety compared to other blood thinners, particularly warfarin, for preventing stroke in patients with atrial fibrillation (AF) and treating DVT and PE.

Emerging research areas:

  • COVID-19: Recent research is exploring the potential of edoxaban in managing coagulopathy (abnormal blood clotting) associated with COVID-19 infection. Initial studies suggest its effectiveness, but further research is needed to confirm its safety and efficacy in this context.
  • New delivery methods: Researchers are investigating alternative delivery methods like inhaled formulations of edoxaban, potentially offering a more convenient and faster-acting option for specific patient groups.

Edoxaban tosylate monohydrate is a novel oral anticoagulant that selectively inhibits factor Xa, a crucial component in the coagulation cascade responsible for thrombin generation and blood clot formation. This compound is primarily used to prevent strokes and systemic embolism in patients with nonvalvular atrial fibrillation and to treat deep vein thrombosis and pulmonary embolism following initial treatment with injectable anticoagulants. Edoxaban is marketed under the brand names Savaysa and Lixiana and has been shown to have advantages over traditional anticoagulants like warfarin, including a rapid onset of action, fewer dietary restrictions, and no requirement for routine monitoring of coagulation parameters .

The chemical structure of edoxaban tosylate monohydrate is represented by the formula C31H40ClN7O8S2C_{31}H_{40}ClN_{7}O_{8}S_{2} with a molecular weight of approximately 738.27 g/mol. Its IUPAC name is 4-methylbenzene-1-sulfonic acid N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-amido}cyclohexyl]ethanediamide hydrate .

Edoxaban tosylate acts as a direct inhibitor of coagulation factor Xa. Factor Xa plays a pivotal role in the blood clotting cascade, converting prothrombin to thrombin, the enzyme responsible for fibrin clot formation. By binding to the active site of factor Xa, edoxaban prevents this conversion, thereby inhibiting clot formation [].

Edoxaban tosylate monohydrate acts as an inhibitor of factor Xa through competitive binding. The inhibition mechanism involves the formation of a complex between edoxaban and factor Xa, which prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. In vitro studies have demonstrated its potency with Ki values of 0.561 nM for free factor Xa and 2.98 nM for prothrombinase . The compound also affects blood coagulation parameters such as prothrombin time and activated partial thromboplastin time in human plasma.

The primary biological activity of edoxaban tosylate monohydrate is its anticoagulant effect through the selective inhibition of factor Xa. This action decreases thrombin generation, leading to reduced thrombus formation in various animal models . Clinical trials have shown that edoxaban significantly reduces the risk of stroke in patients with nonvalvular atrial fibrillation compared to traditional therapies . Its pharmacokinetic profile allows for once-daily oral dosing, enhancing patient adherence to treatment regimens.

The synthesis of edoxaban tosylate monohydrate involves several steps that include the preparation of key intermediates followed by coupling reactions. The detailed synthetic pathway typically encompasses:

  • Formation of Pyridine Derivatives: Synthesis begins with the preparation of 5-chloropyridine derivatives.
  • Cyclization Reactions: Subsequent cyclization leads to thiazole and other heterocyclic compounds.
  • Amide Coupling: Key intermediates are coupled through amide linkages to form the core structure.
  • Tosylation: The final step involves tosylation to yield edoxaban tosylate monohydrate .

Precise reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Edoxaban tosylate monohydrate is primarily used in clinical settings for:

  • Stroke Prevention: It is indicated for patients with nonvalvular atrial fibrillation to reduce stroke risk.
  • Treatment of Thromboembolic Events: It is used in managing deep vein thrombosis and pulmonary embolism after initial therapy with parenteral anticoagulants.
  • Postoperative Thromboprophylaxis: It may also be applied in surgical settings to prevent venous thromboembolism .

Edoxaban tosylate monohydrate belongs to a class of drugs known as direct oral anticoagulants (DOACs). Below is a comparison with other similar compounds:

Compound NameMechanismIndicationsUnique Features
EdoxabanFactor Xa inhibitorStroke prevention, DVT/PE treatmentOnce-daily dosing; fewer interactions
RivaroxabanFactor Xa inhibitorStroke prevention, DVT/PE treatmentAvailable in multiple formulations
ApixabanFactor Xa inhibitorStroke prevention, DVT/PE treatmentHigher selectivity; lower bleeding risk
DabigatranThrombin inhibitorStroke preventionRequires renal monitoring; not a factor Xa inhibitor

Edoxaban's unique profile includes its specific dosing regimen and lower incidence of major bleeding events compared to some alternatives like rivaroxaban and dabigatran .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

737.2068313 g/mol

Monoisotopic Mass

737.2068313 g/mol

Heavy Atom Count

49

Appearance

Off-White Solid

Melting Point

>255°C

UNII

972203R4EW

Drug Indication

Prevention of stroke and systemic embolism in adult patients with nonvalvular atrial fibrillation (NVAF) with one or more risk factors, such as congestive heart failure, hypertension, age � 75 years, diabetes mellitus, prior stroke or transient ischaemic attack (TIA). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults.

MeSH Pharmacological Classification

Factor Xa Inhibitors

ATC Code

B01

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Other CAS

1229194-11-9

FDA Medication Guides

Savaysa
Edoxaban Tosylate
TABLET;ORAL
DAIICHI SANKYO INC
10/18/2023

Use Classification

Human drugs -> Antithrombotic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15

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